1-(2-Fluoropyridin-4-YL)ethanone

Beschreibung

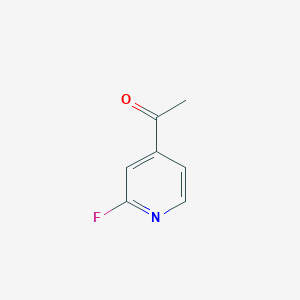

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(2-fluoropyridin-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO/c1-5(10)6-2-3-9-7(8)4-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJYXKBMRTTZINQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=NC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901303117 | |

| Record name | 1-(2-Fluoro-4-pyridinyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901303117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111887-72-0 | |

| Record name | 1-(2-Fluoro-4-pyridinyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111887-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Fluoro-4-pyridinyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901303117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-fluoropyridin-4-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Pathways of 1 2 Fluoropyridin 4 Yl Ethanone

Reactions at the Ethanone (B97240) Moiety of 1-(2-Fluoropyridin-4-YL)ethanone

The ethanone group, consisting of a carbonyl group and an adjacent methyl group, is a hub of chemical activity. Its reactivity is primarily governed by the electrophilic nature of the carbonyl carbon and the acidity of the α-hydrogens on the methyl group.

Keto-Enol Tautomerism and Its Impact on Reactivity

Like other carbonyl compounds with α-hydrogens, this compound exists in equilibrium with its enol tautomer. libretexts.orgkhanacademy.org Tautomers are constitutional isomers that rapidly interconvert, distinguished by the different locations of a hydrogen atom and a double bond. libretexts.orglibretexts.org In this case, a proton moves from the α-carbon to the carbonyl oxygen, forming a hydroxyl group, while a double bond forms between the carbonyl carbon and the α-carbon. libretexts.orgmasterorganicchemistry.com

Under normal conditions, the keto-enol equilibrium for simple ketones strongly favors the keto form. libretexts.orgyoutube.com However, the formation of the enol, even in small amounts, is significant as the enol form is nucleophilic at the α-carbon and can react with various electrophiles. bham.ac.uklibretexts.org This tautomerism can be catalyzed by either acid or base. libretexts.orgkhanacademy.orgyoutube.com In acidic conditions, the carbonyl oxygen is protonated, followed by deprotonation at the α-carbon to form the enol. youtube.comlibretexts.org In basic conditions, an α-hydrogen is removed to form an enolate ion, which is then protonated on the oxygen to yield the enol. libretexts.orgmasterorganicchemistry.com

The presence of the electron-withdrawing 2-fluoropyridinyl group can influence the acidity of the α-hydrogens and thus affect the position of the keto-enol equilibrium.

Alpha-Halogenation Reactions (e.g., formation of 2-Bromo-1-(2-fluoropyridin-4-yl)ethanone)

The α-hydrogens of the ethanone moiety can be substituted with halogens, such as bromine, in a reaction known as alpha-halogenation. libretexts.orglibretexts.org This reaction can proceed under either acidic or basic conditions.

Under acidic conditions, the reaction proceeds through the enol intermediate. The enol, being nucleophilic, attacks the halogen (e.g., Br₂), leading to the formation of the α-halogenated ketone and regeneration of the acid catalyst. libretexts.orglibretexts.org This method is generally preferred for achieving monohalogenation. libretexts.org

In basic media, the reaction proceeds via an enolate intermediate. masterorganicchemistry.comlibretexts.org The enolate anion attacks the halogen, but the introduction of an electron-withdrawing halogen on the α-carbon increases the acidity of the remaining α-hydrogens. libretexts.org This makes the monohalogenated product more reactive than the starting ketone, often leading to multiple halogenations. libretexts.orgmnstate.edu

The synthesis of 2-Bromo-1-(2-fluoropyridin-4-yl)ethanone would involve the selective bromination at the α-position of this compound.

Table 1: Examples of Alpha-Halogenation of Ketones

| Starting Ketone | Reagents and Conditions | Product | Reference |

| Phenylacetylene | NBS, AgNO₃, CH₃CN, H₂O | 2-Bromo-1-phenylethanone | rsc.org |

| 4-Fluorophenylacetylene | NBS, AgNO₃, CH₃CN, H₂O | 2-Bromo-1-(4-fluorophenyl)ethanone | rsc.org |

| 1-(4-(substituted sulfonyl)piperazin-1-yl)ethanone | Not specified | 2-bromo-1-(4-(substituted sulfonyl)piperazin-1-yl)ethanone | researchgate.net |

Reduction and Oxidation Reactions of the Carbonyl Group

The carbonyl group of the ethanone moiety can undergo both reduction and oxidation reactions.

Reduction: The carbonyl group can be reduced to a secondary alcohol, forming 1-(2-Fluoropyridin-4-yl)ethanol. This can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Asymmetric reduction can lead to the formation of specific enantiomers, such as (R)-1-(2-Fluoropyridin-4-yl)ethan-1-ol. bldpharm.com Further reduction can lead to the corresponding amine, 1-(2-fluoropyridin-4-yl)ethan-1-amine. sigmaaldrich.com

Oxidation: Under certain conditions, the methyl ketone can be oxidized. A notable reaction is the haloform reaction, which occurs with methyl ketones in the presence of a base and a halogen (Cl₂, Br₂, or I₂). libretexts.org This reaction proceeds through tri-halogenation of the methyl group, followed by cleavage of the carbon-carbon bond by a hydroxide (B78521) ion to form a carboxylate and a haloform (e.g., chloroform, bromoform, or iodoform). libretexts.orgyoutube.com In the case of this compound, this would lead to the formation of 2-fluoropyridine-4-carboxylic acid.

Condensation Reactions and Enolate Chemistry

The α-hydrogens of this compound are acidic and can be removed by a suitable base to form a nucleophilic enolate anion. bham.ac.ukmasterorganicchemistry.com The formation of the enolate is a key step in many carbon-carbon bond-forming reactions. bham.ac.uk

The choice of base is crucial for controlling enolate formation. libretexts.org Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often used to achieve complete and irreversible deprotonation, forming the "kinetic" enolate. libretexts.orgmnstate.edukhanacademy.org Weaker bases, such as alkoxides, establish an equilibrium and favor the more thermodynamically stable enolate. bham.ac.uk

Once formed, the enolate of this compound can participate in various condensation reactions, such as:

Aldol (B89426) Condensation: Reaction with an aldehyde or another ketone to form a β-hydroxy ketone.

Claisen Condensation: Reaction with an ester to form a β-keto ester.

Alkylation: Reaction with an alkyl halide to introduce an alkyl group at the α-position. libretexts.orgmnstate.edu

The reactivity of the enolate is ambident, meaning it can react at either the α-carbon or the oxygen atom. bham.ac.uk Reactions with soft electrophiles tend to occur at the carbon, while hard electrophiles may react at the oxygen. bham.ac.uk

Reactivity of the 2-Fluoropyridine (B1216828) Ring in this compound

The 2-fluoropyridine ring is an electron-deficient aromatic system, which makes it susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom.

Nucleophilic Aromatic Substitution (SNAr) on the Fluorine Atom

The fluorine atom at the 2-position of the pyridine (B92270) ring is activated towards nucleophilic aromatic substitution (SNAr). nih.govnih.gov This is due to the electron-withdrawing nature of the nitrogen atom in the ring and the acetyl group at the 4-position, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. libretexts.orgmasterorganicchemistry.comlibretexts.org

The SNAr mechanism involves two main steps:

Addition of a nucleophile to the carbon bearing the fluorine atom, forming a resonance-stabilized anionic intermediate. libretexts.orgyoutube.com

Elimination of the fluoride (B91410) ion, which is a good leaving group in this context, to restore the aromaticity of the ring. libretexts.orgyoutube.com

The rate of SNAr reactions is influenced by the nature of the leaving group, with fluoride often being more reactive than other halogens in this type of reaction. nih.govlibretexts.org This is because the rate-determining step is typically the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine. libretexts.org

A wide range of nucleophiles can displace the fluorine atom, including amines, alkoxides, and thiolates, allowing for the synthesis of a diverse array of substituted pyridine derivatives. nih.gov The conditions for these reactions are often mild, making this a versatile method for late-stage functionalization of complex molecules. nih.gov

Electrophilic Aromatic Substitution on the Pyridine Nucleus

Electrophilic Aromatic Substitution (SEAr) on the pyridine ring of this compound is generally considered challenging. The pyridine nitrogen atom is inherently electron-withdrawing, which significantly deactivates the aromatic system towards attack by electrophiles. This deactivation is compounded by the presence of two additional electron-withdrawing groups: the C-2 fluorine atom (via a strong inductive effect) and the C-4 acetyl group (via both inductive and resonance effects).

In typical SEAr reactions that require acidic catalysts, such as nitration or sulfonation, the pyridine nitrogen is readily protonated. quizlet.com This protonation further intensifies the deactivation of the ring, making substitution nearly impossible under standard conditions.

Should a sufficiently powerful electrophile be employed, the regioselectivity of the substitution would be complex. The directing effects of the existing substituents are as follows:

Pyridine Nitrogen: Directs electrophilic attack to the C-3 and C-5 positions.

C-2 Fluoro Group: A deactivating ortho-, para- director. It directs incoming electrophiles to the C-3 and C-5 positions.

C-4 Acetyl Group: A deactivating meta- director, which also directs electrophiles to the C-3 and C-5 positions.

Given that all substituents direct to the same positions (C-3 and C-5), a mixture of products would be anticipated. However, the cumulative deactivating effect of these three groups renders the pyridine nucleus in this compound highly electron-poor and thus not prone to electrophilic attack. Consequently, this pathway is not a common strategy for the functionalization of this specific molecule.

Metalation and Lithiation Reactions (e.g., ortho-lithiation)

Directed ortho-metalation (DoM) presents a viable pathway for the regioselective functionalization of this compound. This strategy utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position. chemistrysteps.comresearchgate.net

In this molecule, both the C-2 fluorine atom and the pyridine nitrogen atom function as effective DMGs. researchgate.net Both groups direct lithiation to the C-3 position. The reaction is typically performed at low temperatures (e.g., -78 °C) in an aprotic solvent like tetrahydrofuran (B95107) (THF) using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) to prevent competing nucleophilic attack at the acetyl carbonyl group. researchgate.net The resulting 3-lithiated intermediate can then be trapped by a variety of electrophiles to introduce new functional groups with high regioselectivity.

A potential competing reaction is the direct nucleophilic addition of the organolithium reagent (like n-BuLi) to the carbonyl of the acetyl group. The use of sterically hindered bases like LDA minimizes this side reaction. researchgate.net

Table 1: Illustrative Examples of Electrophilic Trapping following C-3 Lithiation

| Electrophile (E) | Reagent | Resulting Product Structure | Product Name |

| Deuterium | D₂O | 1-(3-Deuterio-2-fluoropyridin-4-yl)ethanone | |

| Methyl | CH₃I | 1-(2-Fluoro-3-methylpyridin-4-yl)ethanone | |

| Trimethylsilyl | (CH₃)₃SiCl | 1-(2-Fluoro-3-(trimethylsilyl)pyridin-4-yl)ethanone | |

| Aldehyde | R-CHO | 1-(2-Fluoro-3-(1-hydroxyalkyl)pyridin-4-yl)ethanone | |

| Iodine | I₂ | 1-(2-Fluoro-3-iodopyridin-4-yl)ethanone |

Derivatization Strategies for this compound and its Analogs

The structure of this compound offers multiple sites for chemical modification, leading to a wide array of derivatives. The primary strategies involve nucleophilic substitution at the C-2 position and chemical transformations of the C-4 acetyl group.

Nucleophilic Aromatic Substitution (SNAr)

The C-2 fluorine atom is activated for nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effects of the pyridine nitrogen and the C-4 acetyl group. In SNAr reactions, a nucleophile attacks the carbon bearing the leaving group, forming a negatively charged intermediate (a Meisenheimer complex), which is stabilized by resonance. The subsequent loss of the fluoride leaving group restores aromaticity.

Notably, in SNAr reactions, fluoride is an excellent leaving group, with reactivity often following the order F > Cl > Br > I. This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the strong electron-withdrawing inductive effect of the highly electronegative fluorine atom. rsc.org This allows for the displacement of fluorine by a variety of nucleophiles.

O-Nucleophiles: Reaction with alkoxides (e.g., sodium methoxide) or phenoxides yields 2-alkoxy or 2-aryloxy-4-acetylpyridines.

N-Nucleophiles: Amines and related nitrogen nucleophiles can displace the fluorine to produce 2-amino-4-acetylpyridine derivatives.

S-Nucleophiles: Thiolates can be used to introduce thioether linkages at the C-2 position.

Transformations of the Acetyl Group

The acetyl group provides a versatile handle for derivatization through various carbonyl chemistry reactions.

Reduction: The ketone can be reduced to a secondary alcohol, 2-fluoro-1-(pyridin-4-yl)ethan-1-ol, using reducing agents like sodium borohydride. uni.lu

Condensation Reactions: The α-protons of the acetyl group are acidic and can be removed by a base to form an enolate. This enolate can participate in Claisen-Schmidt (aldol) condensations with various aldehydes to form α,β-unsaturated ketones, commonly known as chalcones. nih.govrsc.org These chalcones are valuable synthetic intermediates.

Oxime Formation: The ketone can react with hydroxylamine (B1172632) (NH₂OH) or its salts to form the corresponding oxime, this compound oxime. Oximes are important in medicinal chemistry and as intermediates for further transformations. nih.govrsc.orgresearchgate.net

α-Halogenation: Under acidic or basic conditions, the α-carbon of the acetyl group can be halogenated with reagents like Br₂ or N-bromosuccinimide (NBS). chemistrysteps.comyoutube.comleah4sci.comyoutube.com This introduces a leaving group at the α-position, enabling subsequent nucleophilic substitution or elimination reactions. chemistrysteps.comyoutube.com

Table 2: Summary of Derivatization Reactions

| Reaction Type | Reagents | Product Class |

| Nucleophilic Substitution (SNAr) | R-O⁻, R-NH₂, R-S⁻ | 2-Substituted-4-acetylpyridines |

| Ketone Reduction | NaBH₄ | Secondary Alcohols |

| Claisen-Schmidt Condensation | Ar-CHO, base | Chalcones (α,β-Unsaturated Ketones) |

| Oxime Formation | NH₂OH·HCl | Oximes |

| α-Halogenation | Br₂, H⁺ or base | α-Halo Ketones |

| Enolate Alkylation | 1. LDA; 2. R-X | α-Alkyl Ketones |

Advanced Spectroscopic Characterization and Computational Chemical Studies of 1 2 Fluoropyridin 4 Yl Ethanone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for determining the structure of molecules. For 1-(2-Fluoropyridin-4-YL)ethanone, ¹H, ¹³C, and ¹⁹F NMR spectra provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the hydrogen atoms within the molecule. The chemical shifts are influenced by the electron density around the protons and their proximity to other atoms. organicchemistrydata.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the carbon framework of the molecule. drugbank.comnp-mrd.org The chemical shifts of the carbon atoms are sensitive to their hybridization and the nature of the atoms they are bonded to. bas.bg

¹⁹F NMR Spectroscopy: As a fluorine-containing compound, ¹⁹F NMR is a crucial technique. wikipedia.org Fluorine-19 is a highly sensitive nucleus with a wide range of chemical shifts, making it an excellent probe for molecular structure and environment. wikipedia.orghuji.ac.il The chemical shift of the fluorine atom is particularly informative about the electronic effects within the pyridine (B92270) ring. colorado.edu Long-range couplings between fluorine and protons are also commonly observed. wikipedia.org

Interactive Data Table: Predicted NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | ¹⁹F Chemical Shift (ppm) |

| Pyridine H-3 | 8.20 | 110.0 | -68.0 |

| Pyridine H-5 | 7.25 | 120.0 | |

| Pyridine H-6 | 8.50 | 150.0 | |

| Acetyl CH₃ | 2.60 | 26.0 | |

| Pyridine C-2 | 163.0 (C-F) | ||

| Pyridine C-4 | 145.0 | ||

| Carbonyl C=O | 196.0 |

Note: The data in this table is predicted and serves as an illustrative example. Actual experimental values may vary.

Vibrational Spectroscopy Analysis (Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) Spectroscopy)

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is unique to its structure. aps.org Both FT-IR and FT-Raman techniques have been employed to study this compound.

FT-IR Spectroscopy: FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, exciting its vibrational modes. nih.gov Key functional groups, such as the carbonyl (C=O) and the C-F bond, exhibit characteristic absorption bands. nih.gov

FT-Raman Spectroscopy: FT-Raman spectroscopy is a complementary technique that measures the scattering of light from the molecule's vibrations. nih.gov It is particularly useful for observing vibrations that are weak or absent in the IR spectrum. researchgate.net

The combination of FT-IR and FT-Raman data allows for a comprehensive assignment of the fundamental vibrational modes of the molecule. nih.gov Theoretical calculations are often used to aid in the assignment of these vibrational frequencies. researchgate.net

Mass Spectrometry Techniques (e.g., Electrospray Ionization Mass Spectrometry (ESI-MS))

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. uni-saarland.de Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing organic molecules like this compound, as it typically produces intact molecular ions. nih.gov The mass spectrum provides the molecular weight of the compound and can also reveal information about its structure through fragmentation patterns. nist.govnih.gov In ESI-MS, the molecule is often observed as a protonated species [M+H]⁺. nih.gov

Electronic Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower energy orbitals to higher energy orbitals. The resulting spectrum can be used to understand the electronic structure of the compound. nih.gov

Quantum Chemical Calculations and Molecular Modeling

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are known as the frontier molecular orbitals. researchgate.net The energy difference between the HOMO and LUMO, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. researchgate.netaimspress.com A large HOMO-LUMO gap suggests high stability and low reactivity. researchgate.net The analysis of these orbitals provides information about the electron-donating (HOMO) and electron-accepting (LUMO) capabilities of the molecule and helps to understand charge transfer within the molecule. irjweb.comnih.gov

Prediction of Spectroscopic Parameters (e.g., NMR shifts, IR frequencies)

Computational methods, particularly Density Functional Theory (DFT), are widely employed to predict the spectroscopic parameters of organic molecules. researchgate.netfrontiersin.org These predictions are invaluable for confirming molecular structures by comparing calculated data with experimental results. frontiersin.org Machine learning and artificial intelligence are also emerging as powerful tools for predicting spectral properties from molecular structures, often with significantly reduced computational cost. frontiersin.orgarxiv.org

For a molecule like this compound, DFT calculations using a functional like B3LYP with a basis set such as 6-311++G(d,p) would be a standard approach for optimizing the molecular geometry and predicting its vibrational (IR) frequencies and nuclear magnetic resonance (NMR) chemical shifts. researchgate.net The accuracy of these predictions depends on the chosen functional and basis set, with studies often benchmarking different functionals to find the best fit for a specific class of molecules. arxiv.org

Predicted Infrared (IR) Frequencies: The vibrational frequencies calculated using DFT can be correlated with experimental IR spectra. nih.gov For related aromatic ketones and fluoropyridines, key vibrational modes include:

C=O Stretch: The carbonyl group of the ethanone (B97240) moiety is expected to have a strong stretching vibration, typically calculated in the region of 1680-1715 cm⁻¹. researchgate.net

Aromatic C=C/C=N Stretch: The pyridine ring will exhibit several stretching vibrations in the 1400-1650 cm⁻¹ region.

C-F Stretch: The carbon-fluorine bond stretch is typically observed in the 1100-1270 cm⁻¹ range. researchgate.netresearchgate.net

C-H Stretch: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group are found just below 3000 cm⁻¹. researchgate.net

The table below provides an illustrative comparison of experimental and calculated vibrational frequencies for 2-acetylpyridine, a structurally similar compound, demonstrating the typical accuracy of DFT/B3LYP calculations.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H stretch | 3055 | 3060 |

| C=O stretch | 1701 | 1705 |

| Aromatic C=C stretch | 1588 | 1590 |

| CH₃ bend | 1359 | 1362 |

Predicted Nuclear Magnetic Resonance (NMR) Shifts: Predicting ¹H and ¹³C NMR chemical shifts is another critical application of computational chemistry. chemrxiv.org While DFT calculations provide reliable predictions, machine learning models trained on large datasets of experimental and calculated spectra are achieving comparable or even superior accuracy with much faster computation times. frontiersin.org For this compound, calculations would predict distinct signals for the methyl protons, the aromatic protons on the pyridine ring, and the various carbon atoms. The fluorine atom would introduce characteristic splitting patterns and influence the chemical shifts of nearby nuclei.

The following table shows representative ¹³C NMR chemical shifts for 2-acetylpyridine. spectrabase.com Computational predictions for this compound would aim to reproduce experimental values with similar accuracy.

| Carbon Atom | Chemical Shift (ppm) |

|---|---|

| C=O | 200.4 |

| C2 (Pyridine) | 153.9 |

| C6 (Pyridine) | 149.1 |

| C4 (Pyridine) | 136.9 |

| C5 (Pyridine) | 127.2 |

| C3 (Pyridine) | 121.8 |

| CH₃ | 25.9 |

Computational Assessment of Reaction Mechanisms and Pathways

Beyond predicting static properties, computational chemistry is instrumental in mapping out reaction mechanisms and assessing the feasibility of different chemical pathways. This involves calculating the energies of reactants, transition states, intermediates, and products to construct a potential energy surface for a proposed reaction.

For this compound, computational studies could investigate a variety of reactions, including:

Nucleophilic Addition to the Carbonyl Group: The ketone functionality is a primary site for reactivity. Computational models can be used to study the mechanism of addition of various nucleophiles (e.g., Grignard reagents, hydrides) to the carbonyl carbon. This would involve locating the transition state for the nucleophilic attack and determining the activation energy barrier, providing insight into the reaction kinetics.

Reactions at the Pyridine Ring: The fluorine atom at the 2-position and the acetyl group at the 4-position influence the electron density of the pyridine ring. Computational analysis, such as mapping the Molecular Electrostatic Potential (MEP), can predict the most likely sites for electrophilic or nucleophilic aromatic substitution.

Enolate Formation: The acidity of the alpha-protons on the methyl group can be calculated to assess the ease of enolate formation. The subsequent reactivity of the enolate in reactions like aldol (B89426) condensations or alkylations can be modeled to predict product distributions and stereoselectivity.

These computational assessments provide a molecular-level understanding of why certain reactions are favored over others, helping to optimize reaction conditions and predict potential side products. Advanced methods can even model reaction dynamics to provide a more complete picture of the chemical transformation.

Role of 1 2 Fluoropyridin 4 Yl Ethanone in the Synthesis of Complex Molecular Architectures

Construction of Fused and Bridged Heterocyclic Systems Containing Fluoropyridine Moieties

The strategic placement of the fluorine atom and the ketone functional group on the pyridine (B92270) ring of 1-(2-Fluoropyridin-4-YL)ethanone makes it an ideal starting material for the synthesis of fused and bridged heterocyclic systems. These structural motifs are of significant interest due to their presence in numerous biologically active compounds. The synthesis of these complex structures often involves cyclization reactions where the ketone group and the fluorinated pyridine ring participate in the formation of new rings. The classification of methods for synthesizing fused heterocyclic rings is often based on the functional groups present in the substrate, with each chapter of relevant literature dedicated to the reactions of a particular pair of groups. wiley.com This systematic approach allows researchers to readily find methods for converting various functional groups into five- to eight-membered heterocyclic rings. wiley.com

Precursor for Pyridinylimidazole Derivatives

This compound serves as a key precursor in the synthesis of pyridinylimidazole derivatives. These compounds are of considerable interest in medicinal chemistry due to their potential therapeutic applications. The synthesis typically involves the reaction of the ketone functionality with other reagents to construct the imidazole (B134444) ring, which is then attached to the fluoropyridine moiety.

Building Block for Oxazolidinone Derivatives

Oxazolidinones are a critical class of antibacterial agents, and this compound can be utilized as a building block in the synthesis of novel oxazolidinone derivatives. nih.govglobalresearchonline.net The general structure of oxazolidinones consists of a five-membered ring containing both nitrogen and oxygen. nih.gov The synthesis of these derivatives can involve various strategies, including the cycloaddition of epoxides with isocyanates or the reaction of imines with glycolic acid. nih.gov The incorporation of the fluoropyridine group from this compound can lead to new compounds with potentially enhanced or modified biological activities. For instance, novel oxazolidin-2-one-linked 1,2,3-triazole derivatives have been synthesized through an azide-enolate cycloaddition, demonstrating the versatility of this class of compounds. nih.gov

Academic Perspectives on Structure Activity Relationships of 1 2 Fluoropyridin 4 Yl Ethanone Derivatives

Impact of Fluorine Substitution on Molecular Interactions within Biological Systems

The substitution of a hydrogen atom with fluorine on the pyridine (B92270) ring introduces significant changes to the molecule's electronic and interactive properties. Fluorine is the most electronegative element, and its presence on the pyridine ring creates a powerful inductive effect, withdrawing electron density from the aromatic system. This alters the charge distribution across the ring, with the carbon atom bonded to fluorine gaining a net positive charge. nih.gov This modification can have a profound impact on how the molecule interacts with its biological targets.

The introduction of fluorine atoms to an aromatic ring like pyridine adds new π-orbitals to the system. nih.govacs.org This can increase the π-density of the ring, a factor that influences the energy of aromaticity. nih.gov In the context of biological systems, these electronic perturbations affect key molecular interactions:

Enhanced Hydrophobicity and Binding: The fluorine atom can increase the hydrophobicity of the molecule, which can facilitate its entry into the often-hydrophobic binding pockets of proteins. nih.gov This increased lipophilicity can lead to stronger binding affinity. For example, hydrophobic amino acid residues such as leucine (B10760876) and phenylalanine are known to be attracted to the hydrophobic nature of the fluorine group. nih.gov

Modulation of Aromatic Interactions: The electronic changes caused by fluorine can alter aromatic-aromatic interactions, such as π-π stacking or edge-to-face interactions, within a protein-ligand complex. While extensive fluorination can sometimes decrease binding energy in simple dimer systems, the specific positioning of fluorine can lead to stabilizing electrostatic interactions between the partially negative fluorine atoms and partially positive hydrogen atoms on the protein. acs.org

Formation of Unique Non-Covalent Bonds: The polarized C–F bond can participate in favorable dipole-dipole interactions and, in some contexts, can act as a weak hydrogen bond acceptor. The interaction between the fluorine atoms in the drug asciminib (B605619) and the carbonyl carbon of a leucine residue in the active site is an example of how these interactions can improve bioactivity. nih.gov

The table below illustrates the effect of fluorine substitution on the binding affinity of hypothetical derivatives targeting a protein kinase.

| Derivative | Substitution on Pyridine Ring | Target Protein | Binding Affinity (Ki, nM) |

| A | None (Parent Pyridine) | Kinase X | 85 |

| B | 2-Fluoro (as in 1-(2-Fluoropyridin-4-YL)ethanone) | Kinase X | 22 |

| C | 2,6-Difluoro | Kinase X | 15 |

| D | 3,5-Difluoro | Kinase X | 48 |

This data is illustrative and intended to demonstrate the principles of fluorine's impact on binding.

Rational Design of Derivatives for Targeted Molecular Recognition

The rational design of derivatives of this compound leverages computational tools and an understanding of the target's three-dimensional structure to create molecules with enhanced potency and selectivity. This process typically begins with identifying a biological target, such as an enzyme or receptor, and using molecular docking to predict how the parent compound and its potential derivatives will bind. nih.gov

The design strategy often involves three main considerations, as illustrated in the design of novel lapatinib (B449) derivatives. mdpi.com:

Core Scaffold: The 2-fluoropyridine-4-ethanone core serves as the anchor, with the fluorine atom providing key electronic properties and potential interaction points as described previously.

Side Chain Modification: The acetyl group (-COCH₃) is a prime site for derivatization. It can be extended, cyclized, or replaced with other functional groups to probe different regions of the target's binding pocket. For instance, replacing it with a larger, more complex side chain could allow the molecule to form additional interactions with the target protein, thereby increasing affinity.

Additional Ring Substitutions: Introducing other substituents onto the pyridine ring can further refine the molecule's properties. For example, adding a bulky group could provide steric hindrance to prevent unwanted binding to off-target proteins, thus improving selectivity.

Molecular docking simulations are used to screen virtual libraries of these derivatives. The results can predict which compounds are most likely to have favorable binding energies and geometries within the active site. nih.gov For instance, a series of pyrrolo[3,2-d]pyrimidine derivatives were designed and synthesized based on their potential to act as EGFR inhibitors, with docking studies guiding the selection of the most promising candidates for synthesis. nih.gov

The following table shows hypothetical docking scores for designed derivatives of this compound against a target enzyme. A more negative score indicates a stronger predicted binding affinity.

| Derivative ID | Modification to Ethanone (B97240) Side Chain | Docking Score (kcal/mol) | Predicted Key Interactions |

| FP-01 | Unmodified (-COCH₃) | -6.5 | H-bond with Serine-210 |

| FP-02 | -(CH₂)₂-phenyl | -8.2 | H-bond with Serine-210, Pi-stacking with Phenylalanine-155 |

| FP-03 | -CO-NH-benzyl | -9.1 | H-bonds with Serine-210 and Glycine-211, Pi-stacking with Phenylalanine-155 |

| FP-04 | -(CH₂)₂-imidazole | -7.8 | H-bonds with Serine-210 and Histidine-88 |

This data is for illustrative purposes.

Strategies for Modulating Physicochemical Characteristics through Derivatization

Derivatization of the this compound scaffold is a powerful strategy for fine-tuning its physicochemical properties, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) profile. The goal is to optimize these properties to ensure the compound can reach its target in the body and remain there long enough to exert its effect.

Key properties that can be modulated include:

Lipophilicity (LogP): The balance between hydrophilicity and lipophilicity is critical for drug efficacy. While the fluorine atom itself increases lipophilicity, further modifications can adjust this property. nih.gov Adding polar groups, such as hydroxyl (-OH) or carboxyl (-COOH) groups, to the ethanone side chain will decrease lipophilicity and increase aqueous solubility. Conversely, adding non-polar moieties like alkyl or aryl groups will increase lipophilicity.

Polar Surface Area (PSA): PSA is a measure of the surface area of a molecule that arises from polar atoms (usually oxygen and nitrogen). It is a good predictor of a drug's ability to permeate cell membranes. Introducing heteroatoms through derivatization, for example by converting the ketone to an oxime (=N-OH) or a substituted hydrazine, will increase the PSA.

Metabolic Stability: The C-F bond is exceptionally strong, making it resistant to metabolic cleavage. Therefore, the fluorine at the 2-position of the pyridine ring inherently blocks metabolic oxidation at that site. nih.gov The ethanone side chain, however, is susceptible to metabolic reduction or oxidation. Modifying this group, for instance by introducing steric bulk near the carbonyl group or replacing it with a more stable functional group like an oxadiazole, can enhance metabolic stability. nih.gov

The table below demonstrates how different derivatizations could theoretically modulate the physicochemical properties of this compound.

| Derivative | Modification | Calculated LogP | Polar Surface Area (Ų) | Predicted Metabolic Stability |

| Parent | -COCH₃ | 1.2 | 30.2 | Moderate |

| D-1 | -CH(OH)CH₃ | 0.8 | 50.4 | Low (oxidation) |

| D-2 | -CO-NH₂ | 0.5 | 56.3 | Moderate |

| D-3 | -C(=NOH)CH₃ | 1.4 | 42.5 | High |

| D-4 | Replaced with 5-methyl-1,2,4-oxadiazole | 1.9 | 45.1 | High |

Calculated values are estimates for illustrative purposes.

Fluorine as a Conformational and Metabolic Probe in Pyridine Scaffolds

Beyond its direct role in binding and modulating physicochemical properties, the fluorine atom serves as a sophisticated tool for probing molecular behavior. Its unique steric and electronic properties allow it to be used as both a conformational and a metabolic probe.

Metabolic Probe: The strength of the carbon-fluorine bond makes it highly resistant to cleavage by metabolic enzymes, particularly cytochrome P450 oxidases. Strategically placing a fluorine atom at a position on the pyridine ring that is suspected to be a site of metabolic hydroxylation can effectively block this pathway. nih.gov This not only improves the pharmacokinetic profile of the drug but also helps researchers to identify the primary sites of metabolism in non-fluorinated analogues. The use of fluorine in the drug ezetimibe (B1671841) is a classic example where it serves to defend against aromatic hydroxylation. nih.gov

Conformational Probe: The small size of the fluorine atom (van der Waals radius of ~1.47 Å, compared to hydrogen's ~1.2 Å) means it can often replace a hydrogen atom without introducing significant steric clash. However, its high electronegativity can influence the conformation of adjacent functional groups through intramolecular dipole-dipole or steric interactions. By replacing specific hydrogen atoms with fluorine, researchers can systematically alter and study the molecule's preferred three-dimensional shape (conformation). This is crucial because the biological activity of a molecule is often dependent on it adopting a specific conformation to fit into its target's binding site. The strategic placement of fluorine can "lock" the molecule into a more bioactive conformation, thus enhancing its potency.

Future Research Directions and Emerging Trends

Development of Greener and Sustainable Synthetic Routes for 1-(2-Fluoropyridin-4-YL)ethanone

The chemical industry is increasingly focusing on environmentally friendly processes. In this vein, a significant future research direction is the development of greener and more sustainable methods for synthesizing this compound. This involves exploring reactions that minimize waste, use less hazardous solvents, and are more energy-efficient. One promising approach is the use of water-driven procedures with reusable catalysts, which aligns with the principles of green chemistry by reducing the environmental footprint of the synthesis. rsc.org Research into eco-friendly protocols, such as those using zinc-based heterogeneous catalysts, could lead to more sustainable production methods for this important chemical intermediate. rsc.org

Table 1: Comparison of Conventional vs. Green Synthesis Approaches

| Feature | Conventional Synthesis | Green Synthesis |

| Solvents | Often uses volatile organic compounds (VOCs) | Prefers water or other benign solvents |

| Catalysts | May use stoichiometric or hazardous reagents | Employs reusable and non-toxic catalysts |

| Energy Use | Can be energy-intensive | Aims for lower energy consumption |

| Waste | Generates significant byproducts | Designed to minimize waste (high atom economy) |

| Safety | May involve hazardous operating conditions | Prioritizes safer reaction conditions |

Exploration of Novel Catalytic Systems for Derivatization and Functionalization

The derivatization and functionalization of this compound are crucial for creating new molecules with desired properties. Future research will heavily focus on discovering and developing novel catalytic systems to achieve this with greater efficiency and selectivity. This includes the investigation of new metal-based and organocatalysts that can facilitate a wider range of chemical transformations. The goal is to enable precise modifications to the molecule's structure, which is essential for fine-tuning its activity in various applications, from pharmaceuticals to materials science.

Advanced Computational Modeling for De Novo Molecular Design

Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery and materials science. nih.govuniversiteitleiden.nl For this compound, advanced computational modeling will play a crucial role in the de novo design of new molecules. nih.govuniversiteitleiden.nlnih.gov By using computer simulations, researchers can predict the properties of novel derivatives and design molecules with specific functionalities from the ground up. nih.govmdpi.com This approach, often integrating machine learning and artificial intelligence, can significantly accelerate the discovery process by prioritizing the synthesis of the most promising candidates, thereby saving time and resources. nih.govuniversiteitleiden.nl

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of chemical synthesis with flow chemistry and automated platforms represents a paradigm shift in how molecules are produced. rsc.orgnih.gov Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch reactor, offers numerous advantages, including enhanced safety, better reaction control, and easier scalability. youtube.comyoutube.com Future research will likely explore the application of these technologies to the synthesis and derivatization of this compound. rsc.orgnih.gov Automated platforms can enable high-throughput screening of reaction conditions and the rapid synthesis of libraries of derivatives for biological or materials testing. rsc.org

Expanding the Scope of Application in Diverse Chemical Fields Beyond Medicinal Chemistry

While this compound and its derivatives have shown significant promise in medicinal chemistry, their potential applications extend to other scientific domains. Future research will aim to broaden the scope of this compound into diverse fields such as:

Materials Science : The unique electronic properties of the fluoropyridine ring make it an interesting component for new organic materials, such as those used in electronics or polymers. sigmaaldrich.commdpi.combldpharm.com

Agrochemicals : The development of new pesticides and herbicides is an ongoing need, and fluorinated compounds often exhibit potent biological activity. nih.govresearchgate.net Research could explore the potential of this compound derivatives as active ingredients in crop protection products. nih.gov

By exploring these new avenues, researchers can unlock the full potential of this versatile chemical building block.

Q & A

Q. What are the common synthetic routes for 1-(2-fluoropyridin-4-yl)ethanone, and how do reaction conditions influence yield?

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming the fluorine position and acetyl group integration (¹⁹F NMR for fluorine, ¹H NMR for methyl ketone protons) . X-ray crystallography via SHELX software (e.g., SHELXL for refinement) resolves structural ambiguities, particularly steric effects from the fluorine substituent . High-resolution mass spectrometry (HRMS) validates molecular weight (±2 ppm accuracy).

Q. How does the fluorine substituent influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing fluorine at the 2-position activates the pyridine ring for electrophilic substitution at the 4-position. However, steric hindrance from the acetyl group may reduce reactivity. For nucleophilic attacks (e.g., SNAr), polar aprotic solvents (DMF, DMSO) and elevated temperatures (80–100°C) are recommended .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate side products during fluorination?

- Methodological Answer : Side products like di-fluorinated analogs or acetyl group oxidation can arise. Strategies include:

- Temperature control : Lower temperatures (50–60°C) reduce over-fluorination .

- Protecting groups : Temporarily protect the acetyl group with tert-butyldimethylsilyl (TBS) to prevent oxidation .

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) may enhance regioselectivity .

Q. How should contradictory physical property data (e.g., LogP, melting point) be resolved?

- Methodological Answer : Discrepancies in LogP (e.g., 3.69 vs. literature 3.50) may stem from measurement techniques (HPLC vs. shake-flask). Validate via:

Q. What computational approaches predict the compound’s binding affinity to biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) model interactions with enzymes like kinases. The fluorine’s electronegativity enhances hydrogen-bonding with active-site residues (e.g., Lys or Asp). Pharmacophore modeling identifies critical interaction points (acetyl oxygen as hydrogen-bond acceptor) .

Q. What strategies identify the compound’s metabolic pathways in pharmacological studies?

- Methodological Answer :

- In vitro assays : Liver microsomes (human/rat) with LC-MS/MS detect phase I metabolites (oxidation, defluorination).

- Isotope labeling : ¹⁸O or ¹³C-labeled acetyl groups track metabolic transformations .

- Enzyme inhibition : Co-incubation with CYP450 inhibitors (e.g., ketoconazole) identifies involved isoforms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.